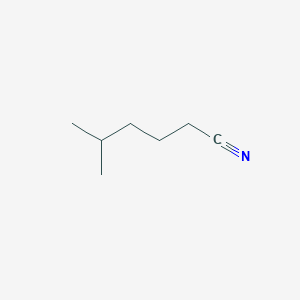

5-Methylhexanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-methylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWIKAJVZUSSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173046 | |

| Record name | 5-Methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19424-34-1 | |

| Record name | 5-Methylhexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019424341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylhexanenitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for 5-Methylhexanenitrile. The information is intended to support research, development, and drug discovery activities.

Chemical Properties and Structure

This compound, also known as isohexyl cyanide, is an aliphatic nitrile. Its core structure consists of a six-carbon chain with a methyl group at the fifth position and a terminal nitrile group.

Tabulated Chemical Data

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 19424-34-1 | [1] |

| PubChem CID | 29593 | [1] |

| Molecular Information | ||

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| SMILES | CC(C)CCCC#N | [1] |

| InChI | InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3 | [1] |

| InChIKey | CHWIKAJVZUSSML-UHFFFAOYSA-N | [1] |

| Physical Properties | ||

| Boiling Point | 172.1 °C at 760 mmHg | [2] |

| Density | 0.806 g/cm³ | [2] |

| Flash Point | 64.8 °C | [2] |

| Solubility | (g/L at 25 °C) | [3] |

| Water | Not specified | [3] |

| Ethanol | 909.59 | [3] |

| Methanol | 803.56 | [3] |

| Isopropanol | 650.24 | [3] |

| Spectroscopic Data | ||

| 13C NMR Spectra | Available | [1] |

| GC-MS Data | Available | [1] |

| IR Spectra | Available | [1] |

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative experimental procedures based on general methods for the synthesis, purification, and analysis of aliphatic nitriles. These are not protocols that have been specifically validated for this compound and should be adapted and optimized by qualified personnel.

Synthesis of this compound

Two common methods for the synthesis of aliphatic nitriles are the Kolbe nitrile synthesis from an alkyl halide and the dehydration of a primary amide.

This method involves the nucleophilic substitution of a halide with a cyanide salt.

Caption: Workflow for the synthesis of this compound via Kolbe nitrile synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-methylpentane and a solution of sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

This method involves the removal of a water molecule from the corresponding primary amide.

Caption: Workflow for the synthesis of this compound via amide dehydration.

Methodology:

-

Reaction Setup: In a distillation apparatus, mix 5-methylhexanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

-

Reaction and Distillation: Gently heat the mixture. The this compound product will distill as it is formed.

-

Purification: Collect the distillate, which can be further purified by a second distillation.

Purification Protocol

Purification of liquid nitriles like this compound is typically achieved by fractional distillation.

Caption: General workflow for the purification of this compound.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus.

-

Distillation: Place the crude this compound in the distillation flask. For compounds with high boiling points, distillation under reduced pressure is recommended to prevent decomposition.

-

Fraction Collection: Heat the flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

-

Purity Check: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Protocol: GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of nonpolar to moderately polar compounds (e.g., a DB-5ms or equivalent).

-

Injector: Set the injector temperature appropriately to ensure complete volatilization of the sample.

-

Oven Program: Use a temperature gradient program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Analysis: Identify this compound by its characteristic retention time and mass spectrum. The mass spectrum can be compared to a library of known spectra (e.g., NIST) for confirmation. Quantification can be performed using an internal or external standard method.

Biological Activity and Signaling Pathways

Based on a comprehensive review of the scientific literature, there is currently no specific information available regarding the biological activity or any associated signaling pathways of this compound. Some studies on other long-chain aliphatic nitriles have suggested potential antimicrobial or antifungal properties, but these have not been specifically investigated for this compound. Further research is required to elucidate any potential biological effects of this compound. Therefore, no signaling pathway diagrams can be provided at this time.

References

A Comprehensive Technical Guide to 5-Methylhexanenitrile

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a thorough understanding of key chemical entities is paramount. This guide provides an in-depth overview of 5-Methylhexanenitrile, a significant nitrile compound.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C7H13N.[1][2][3] Its unique structure and properties make it a subject of interest in various chemical applications. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference in chemical literature and databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 19424-34-1[1][2][3][4] |

| Molecular Formula | C7H13N[1][2][3] |

| Molecular Weight | 111.18 g/mol [1][3] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3[2][3] |

| InChIKey | CHWIKAJVZUSSML-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CC(C)CCCC#N[1][3] |

A variety of synonyms are used to refer to this compound in different contexts, including commercial and academic literature.[1][2][3] Familiarity with these synonyms is crucial for comprehensive literature searches and procurement.

Common Synonyms:

Caption: Relationship between the common name, CAS number, and synonyms of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 170-172 °C[4] |

| Density | 0.806 ± 0.06 g/cm³ (Predicted)[4] |

| Vapor Pressure | 1.36 mmHg at 25°C[5] |

| Flash Point | 64.8 °C[5] |

| Refractive Index | 1.412[5] |

| Solubility | Soluble in ethanol.[1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain, general methods for nitrile synthesis can be applied. One common approach involves the nucleophilic substitution of a suitable haloalkane with a cyanide salt.

Illustrative Synthetic Workflow:

A potential synthetic route could involve the reaction of 1-bromo-4-methylpentane (B146037) with sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

Caption: A conceptual workflow for the synthesis of this compound via nucleophilic substitution.

General Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with sodium cyanide and dimethyl sulfoxide under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Haloalkane: 1-bromo-4-methylpentane is added dropwise to the stirred suspension at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Development

Nitriles are versatile intermediates in organic synthesis, and this compound is no exception. It can serve as a precursor for a variety of functional groups, including:

-

Amines: Reduction of the nitrile group yields the corresponding primary amine, 5-methylhexylamine.

-

Carboxylic Acids: Hydrolysis of the nitrile furnishes 5-methylhexanoic acid.

-

Ketones: Reaction with Grignard reagents can lead to the formation of ketones.

These transformations make this compound a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[6]

This technical guide provides a foundational understanding of this compound, its identification, properties, and potential applications. For researchers and developers, this information is critical for the effective utilization of this compound in synthetic chemistry and drug discovery pipelines.

References

- 1. scent.vn [scent.vn]

- 2. Hexanenitrile, 5-methyl- [webbook.nist.gov]

- 3. This compound | C7H13N | CID 29593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19424-34-1 [chemicalbook.com]

- 5. MOLBASE [key.molbase.com]

- 6. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methylhexanenitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a workflow visualization.

Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.35 | Triplet | 2H | H-2 |

| ~1.70 | Quintet | 2H | H-3 |

| ~1.55 | Multiplet | 1H | H-5 |

| ~1.40 | Quartet | 2H | H-4 |

| ~0.90 | Doublet | 6H | H-6, H-7 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~120 | C-1 (CN) |

| ~35 | C-4 |

| ~28 | C-5 |

| ~25 | C-3 |

| ~22 | C-6, C-7 |

| ~17 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are presented in Table 3.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~2245 | Medium | C≡N stretch (nitrile) |

| ~1465 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is characterized by the following major peaks obtained by electron ionization (EI).

Table 4: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 111 | ~5 | [M]⁺ (Molecular Ion) |

| 96 | ~20 | [M - CH₃]⁺ |

| 82 | ~30 | [M - C₂H₅]⁺ |

| 69 | ~80 | [M - C₃H₆]⁺ |

| 55 | ~70 | [C₄H₇]⁺ |

| 43 | ~100 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~95 | [C₃H₅]⁺ |

Note: The relative intensities are estimated from the graphical representation of the spectrum available in the NIST WebBook.[1][2]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically operating at 75-125 MHz. A proton-decoupled sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column). The column temperature is programmed to increase over time to ensure good separation of the components.

-

Mass Spectrometry (MS): As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Acknowledgment of Request and Important Safety Advisory

Topic: 4-Methylpentyl Cyanide Synthesis Preliminary Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for a professional audience with a comprehensive understanding of chemical synthesis and safety protocols. The synthesis of nitriles, including 4-methylpentyl cyanide, involves highly toxic and hazardous materials, such as cyanide salts, that can be fatal if swallowed, in contact with skin, or inhaled[1]. These reactions should only be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods). This document provides a high-level overview of potential synthetic routes and is not a substitute for a detailed, validated experimental protocol. All reactions must be preceded by a thorough risk assessment.

Introduction to Nitrile Synthesis

Nitriles, or organic cyanides, are a class of organic compounds containing a cyano (-C≡N) functional group. They are valuable intermediates in organic synthesis, serving as precursors to amines, carboxylic acids, amides, and other functional groups. 4-Methylpentyl cyanide, also known as isocapronitrile (B1293782) or 4-methylpentanenitrile, is a nitrile with the chemical formula C6H11N[2]. Its synthesis can be approached through several established methods for nitrile formation. This guide will provide a preliminary overview of these potential synthetic strategies.

Potential Synthetic Pathways

The synthesis of 4-methylpentyl cyanide can be conceptually approached via two primary routes: nucleophilic substitution with a cyanide salt or the dehydration of an amide.

Nucleophilic Substitution

A common and direct method for the synthesis of nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. In the case of 4-methylpentyl cyanide, this would involve the reaction of a 4-methylpentyl halide (e.g., 1-bromo-4-methylpentane) with a cyanide source.

Reaction Scheme:

CH₃CH(CH₃)CH₂CH₂CH₂-Br + NaCN → CH₃CH(CH₃)CH₂CH₂CH₂-CN + NaBr

Key Reagents and Considerations:

| Reagent/Parameter | Role/Consideration | Key Hazards |

| 1-Bromo-4-methylpentane | Alkyl halide substrate | Irritant, flammable |

| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Nucleophilic cyanide source | Highly toxic, fatal on contact, ingestion, or inhalation[1] |

| Solvent | e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Can have their own toxicological profiles |

| Temperature | Reaction rate dependent | To be determined empirically |

| Reaction Time | Dependent on scale and conditions | To be determined empirically |

Logical Workflow for Nucleophilic Substitution

References

Physical properties of 5-Methylhexanenitrile (boiling point, density)

This guide provides an in-depth overview of the key physical properties of 5-Methylhexanenitrile, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical syntheses. The boiling point and density are fundamental parameters for process design and quality control.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 172.1°C | at 760 mmHg |

| Density | 0.806 g/cm³ | Standard conditions |

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point is through distillation.[1] For smaller sample volumes, a micro-boiling point determination using a capillary tube is a suitable alternative.[2]

Micro-Boiling Point Determination using a Capillary Tube:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The assembly is heated, often in a Thiele tube or a similar apparatus, using a controlled heat source. Initially, a stream of bubbles will be observed as trapped air is expelled.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[2][3] This temperature should be recorded from a thermometer placed in the heating apparatus.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this can be determined with high accuracy using straightforward laboratory equipment.[4]

Density Determination using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: An empty, dry measuring cylinder is placed on a digital balance, and its mass is recorded.[4]

-

Volume Measurement: A specific volume of the liquid is carefully measured into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[4]

-

Mass of Filled Cylinder: The measuring cylinder containing the liquid is weighed again, and the combined mass is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated by dividing the mass of the liquid by its measured volume (ρ = m/V).[4] For improved accuracy, it is recommended to perform multiple measurements and calculate an average.[4][5]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

Caption: Workflow for determining boiling point and density.

References

- 1. vernier.com [vernier.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 5-Methylhexanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-methylhexanenitrile in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, also known as isohexyl cyanide, is an organic compound with the chemical formula C7H13N[1][2][3][4][5]. It is a nitrile that finds application in various chemical syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. The polarity of the nitrile group and the nonpolar nature of the hexyl chain contribute to its solubility characteristics, making it soluble in a range of organic solvents[6].

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents at 25°C. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection and process design.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 25 | 2334.55[7] |

| Ethyl Acetate | 25 | 1307.71[7] |

| Ethanol | 25 | 909.59[7] |

| Methanol | 25 | 803.56[7] |

| n-Butanol | 25 | 690.63[7] |

| n-Propanol | 25 | 663.64[7] |

| Isopropanol | 25 | 650.24[7] |

| Water | 25 | 0.98[7] |

Table 1: Solubility of this compound in Various Solvents at 25°C.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. Several methods can be employed, ranging from simple qualitative assessments to precise quantitative measurements. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation[8][9].

3.1. Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent in a saturated solution[9][10].

-

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

-

Apparatus:

-

Thermostatically controlled shaker or incubator.

-

Vials or flasks with secure closures.

-

Centrifuge.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters).

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a precise volume of the organic solvent.

-

Seal the vial and place it in a shaker bath maintained at the desired constant temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the undissolved solute to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method.

-

3.2. Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile[11].

-

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

-

Apparatus:

-

Thermostatically controlled water bath or incubator.

-

Vials or flasks.

-

Analytical balance.

-

Pipettes.

-

Evaporating dish or watch glass.

-

Oven.

-

-

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method.

-

Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or a well-ventilated area. For higher boiling point solvents, a gentle heat source may be used.

-

Once the solvent has evaporated, dry the remaining residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight. The solubility can then be calculated in g/L or other desired units.

-

3.3. Instrumental Analytical Methods

Modern analytical instruments offer high precision and automation for solubility measurements[8][12].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the concentration of a solute in a saturated solution. A calibration curve is first established using standard solutions of known concentrations. The filtered supernatant from the solubility experiment is then injected into the HPLC system, and the concentration is determined by comparing its peak area to the calibration curve.

-

Gas Chromatography (GC): Similar to HPLC, GC can be used to quantify the concentration of this compound. This method is particularly suitable for volatile solutes and solvents. A calibration curve is prepared, and the concentration in the saturated solution is determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for solubility determination without the need for phase separation[10]. A known amount of an internal standard is added to the saturated solution, and the concentration of the dissolved solute is determined by comparing the integral of its characteristic peaks to that of the internal standard.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in a range of organic solvents. The tabulated quantitative data serves as a practical reference for solvent selection. Furthermore, the detailed experimental protocols offer researchers and scientists a solid foundation for accurately determining solubility in their laboratories. The provided workflow diagram visually summarizes the logical steps involved in a typical solubility determination experiment. As research and development involving this compound continue, a comprehensive understanding of its physical properties, such as solubility, will remain critical for its successful application.

References

- 1. This compound|19424-34-1 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | C7H13N | CID 29593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanenitrile, 5-methyl- [webbook.nist.gov]

- 4. Hexanenitrile, 5-methyl- [webbook.nist.gov]

- 5. Hexanenitrile, 5-methyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scent.vn [scent.vn]

- 8. lifechemicals.com [lifechemicals.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

An In-Depth Technical Guide on the Discovery and History of Branched-Chain Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain nitriles, organic compounds containing a cyano group (-C≡N) attached to a branched alkyl chain, represent a significant class of molecules with diverse applications in organic synthesis, materials science, and pharmaceuticals. Their unique structural motifs and reactivity have made them valuable intermediates in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for branched-chain nitriles, detailed experimental protocols for key transformations, and a summary of their physicochemical properties.

Historical Overview: The Dawn of Nitrile Chemistry and the Emergence of Branched Structures

The history of nitriles dates back to the late 18th and early 19th centuries. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide.[1] This was followed by the preparation of the first organic nitriles, benzonitrile (B105546) and benzoyl cyanide, by Friedrich Wöhler and Justus von Liebig in 1832. Théophile-Jules Pelouze synthesized propionitrile (B127096) in 1834, further expanding the family of known nitriles.[1]

Early synthetic methods for nitriles were often general and could be adapted for the preparation of branched-chain analogs. The Kolbe nitrile synthesis , discovered by Hermann Kolbe, involves the reaction of an alkyl halide with a metal cyanide.[2] This nucleophilic substitution reaction provided a foundational method for accessing a variety of nitriles, including those with branched structures.

One of the earliest documented syntheses of a branched-chain nitrile is that of isobutyronitrile (B166230) . A 1925 report by Tohoru Hara and Shigeru Komatsu at Kyoto Imperial University described its synthesis from isobutyl alcohol and ammonia (B1221849).[1] Modern industrial production of isobutyronitrile often involves passing isobutyl alcohol or isobutyraldehyde (B47883) and ammonia over a catalyst at high temperatures.[1]

The development of synthetic methods for tertiary nitriles, such as pivalonitrile (2,2-dimethylpropanenitrile) , proved more challenging. Direct SN2 reactions on tertiary halides are not feasible due to steric hindrance. The Ritter reaction , discovered by John J. Ritter, provided a solution by reacting a tertiary alcohol or alkene with a nitrile in the presence of a strong acid.[3][4] This method allows for the efficient synthesis of N-substituted amides which can then be converted to the corresponding tertiary amines, or in some variations, directly yield nitriles. Another approach involves the reaction of a tertiary alkyl halide with a metal cyanide, often requiring specific catalysts or conditions to proceed effectively.[5]

Key Synthetic Methodologies and Experimental Protocols

A variety of synthetic methods have been developed and refined over the years for the preparation of branched-chain nitriles. This section details the protocols for some of the most significant historical and modern techniques.

Nucleophilic Substitution with Cyanide

The reaction of alkyl halides with alkali metal cyanides is a classic and versatile method for nitrile synthesis.

Experimental Protocol: Synthesis of 2-Methylbutyronitrile (B96296) from 2-Bromobutane (B33332)

This procedure is adapted from historical methods of nucleophilic substitution.

-

Materials: 2-Bromobutane, sodium cyanide, ethanol (B145695), water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water.

-

Add 2-bromobutane (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the ethanol by distillation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and purify the crude 2-methylbutyronitrile by fractional distillation.

-

Dehydration of Amides

The dehydration of primary amides is another fundamental method for nitrile synthesis.

Experimental Protocol: Synthesis of Isobutyronitrile from Isobutyramide (B147143)

This protocol is based on the classic dehydration method using phosphorus pentoxide.[2]

-

Materials: Isobutyramide (finely powdered and dry), phosphorus pentoxide.

-

Procedure:

-

In a dry round-bottom flask, thoroughly mix finely powdered isobutyramide (1.0 equivalent) with phosphorus pentoxide (1.05 equivalents).

-

Attach a distillation apparatus to the flask.

-

Heat the flask in an oil bath to 200-220 °C. The isobutyronitrile will begin to distill.

-

Continue heating for 8-10 hours, or until distillation ceases. The reaction time can be shortened by intermittently applying vacuum.[2]

-

Collect the distillate, which is crude isobutyronitrile.

-

For further purification, redistill the product from a small amount of phosphorus pentoxide. The pure isobutyronitrile distills at 101-103 °C.[2]

-

The Ritter Reaction for Tertiary Nitriles

The Ritter reaction is particularly useful for synthesizing nitriles at a tertiary carbon center.

Experimental Protocol: Synthesis of Pivalonitrile from tert-Butanol (B103910) (via Ritter Reaction Intermediate)

This procedure illustrates the principles of the Ritter reaction.[3][6]

-

Materials: tert-Butanol, a nitrile (e.g., acetonitrile (B52724) or chloroacetonitrile), strong acid (e.g., sulfuric acid).

-

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a mixture of tert-butanol (1.0 equivalent) and the chosen nitrile (in excess, can also serve as solvent).

-

Stir the mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction for the formation of the N-tert-butyl amide intermediate.

-

Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide (B78521) solution).

-

Extract the amide product with an organic solvent.

-

The resulting N-tert-butyl amide can then be dehydrated in a separate step using reagents like phosphorus pentoxide to yield pivalonitrile.

-

Hydrocyanation of Branched Alkenes

The addition of hydrogen cyanide across the double bond of an alkene is an atom-economical method for nitrile synthesis.

Experimental Protocol: Hydrocyanation of Isobutylene (Conceptual)

Direct hydrocyanation with HCN is extremely hazardous and requires specialized equipment and expertise. The following is a conceptual outline.

-

Catalyst: A low-valent nickel complex with phosphite (B83602) ligands is typically used.

-

Reactants: Isobutylene and hydrogen cyanide.

-

Procedure: The reaction involves the catalytic addition of HCN to isobutylene. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst and reaction conditions. The product, pivalonitrile or isovaleronitrile, is then isolated and purified.

Quantitative Data of Branched-Chain Nitriles

The physical and spectroscopic properties of branched-chain nitriles are crucial for their identification and characterization.

Table 1: Physical Properties of Selected Branched-Chain Nitriles

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isobutyronitrile | (CH₃)₂CHCN | 69.11 | 101-103[2] | 0.771 |

| Pivalonitrile | (CH₃)₃CCN | 83.13 | 105-106[7] | 0.758 |

| 2-Methylbutyronitrile | CH₃CH₂CH(CH₃)CN | 83.13 | 125-127 | 0.785 |

| 2-Ethylhexanenitrile | CH₃(CH₂)₃CH(C₂H₅)CN | 125.23 | 198-200 | 0.814 |

Table 2: Spectroscopic Data of Selected Branched-Chain Nitriles

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Isobutyronitrile | 2.7 (septet, 1H), 1.3 (d, 6H) | 122.5 (CN), 23.0 (CH), 19.5 (CH₃) | ~2245 (C≡N)[8] |

| Pivalonitrile | 1.3 (s, 9H) | 125.0 (CN), 27.5 (C), 25.5 (CH₃) | ~2230 (C≡N) |

| 2-Ethylhexanenitrile | 2.0-3.0 (m, 1H), 0.8-1.8 (m, 14H) | 115-125 (CN), 35-45 (α-C), 10-35 (alkyl C)[9][10] | 2240-2260 (C≡N)[9] |

Signaling Pathways and Experimental Workflows

Branched-chain nitriles play roles in biological systems and are targets in various experimental workflows.

Biosynthesis of Cyanogenic Glycosides

Many plants produce cyanogenic glycosides, which can release hydrogen cyanide upon enzymatic hydrolysis, as a defense mechanism. The biosynthesis of these compounds often starts from amino acids, including the branched-chain amino acids valine and isoleucine.[11] The pathway for the biosynthesis of linamarin (B1675462) from valine is a key example.[11][12][13][14][15]

Experimental Workflow: Synthesis and Purification of Isobutyronitrile

The following diagram illustrates a typical laboratory workflow for the synthesis of isobutyronitrile from isobutyramide.

Conclusion

The study of branched-chain nitriles has a rich history, evolving from early general nitrile syntheses to specialized methods for constructing complex branched structures. These compounds continue to be of great interest to the scientific community, serving as crucial building blocks in the development of new materials and therapeutic agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers, facilitating a deeper understanding and broader application of branched-chain nitrile chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Structure of 5-Methylhexanenitrile: A Methodological Whitepaper

Introduction

1. Theoretical Methodology

A thorough theoretical study of 5-Methylhexanenitrile would necessitate the use of quantum chemical calculations. Density Functional Theory (DFT) is a robust and widely used method for this purpose, offering a good balance between computational cost and accuracy.

Experimental Protocols (Simulated)

In a typical computational chemistry workflow to study the electronic structure of this compound, the following protocol would be implemented:

-

Molecular Geometry Optimization: The initial 3D structure of this compound would be built and then optimized to find its most stable conformation (lowest energy state). This is a crucial step as all subsequent electronic property calculations are dependent on the molecular geometry. A common and effective method for this is the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory is known to provide reliable geometries for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data for validation.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties would be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into its polarity and potential for intermolecular interactions.

-

Data Presentation

The quantitative data obtained from these theoretical calculations would be systematically organized into tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.47 |

| C2-C3 | 1.54 | |

| C3-C4 | 1.53 | |

| C4-C5 | 1.54 | |

| C5-C6 | 1.53 | |

| C5-C7 | 1.53 | |

| C1≡N8 | 1.16 | |

| **Bond Angles (°) ** | C2-C1-N8 | 179.8 |

| C1-C2-C3 | 112.5 | |

| C2-C3-C4 | 114.1 | |

| C3-C4-C5 | 115.2 | |

| C4-C5-C6 | 110.9 | |

| C4-C5-C7 | 110.9 | |

| C6-C5-C7 | 109.5 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C≡N Stretch | Nitrile | 2245 |

| C-H Stretch (asymmetric) | Methyl | 2965 |

| C-H Stretch (symmetric) | Methyl | 2875 |

| C-H Stretch (asymmetric) | Methylene | 2930 |

| C-H Stretch (symmetric) | Methylene | 2860 |

Table 3: Frontier Molecular Orbital (FMO) Energies and Related Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 8.7 |

| Ionization Potential (I) ≈ -EHOMO | 7.5 |

| Electron Affinity (A) ≈ -ELUMO | -1.2 |

| Electronegativity (χ) = (I+A)/2 | 3.15 |

| Chemical Hardness (η) = (I-A)/2 | 4.35 |

| Chemical Softness (S) = 1/(2η) | 0.115 |

| Electrophilicity Index (ω) = χ²/(2η) | 1.14 |

Table 4: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 | 0.08 |

| N8 | -0.15 |

| C2 | -0.12 |

| C3 | -0.21 |

| C4 | -0.19 |

| C5 | -0.15 |

| C6 | -0.25 |

| C7 | -0.25 |

Mandatory Visualizations

Visual representations are essential for interpreting the complex data generated from theoretical calculations.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Frontier Molecular Orbital energy level diagram for this compound.

This whitepaper outlines a comprehensive theoretical approach for investigating the electronic structure of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometry, vibrational properties, and electronic characteristics. The presented tables and diagrams illustrate the expected outcomes of such a study, providing a valuable framework for researchers. The data generated from these computational methods can guide further experimental work and contribute to a deeper understanding of the chemical behavior of this and related nitrile compounds, which is of significant interest in fields such as materials science and drug discovery.

Potential research areas for alkyl nitriles

An In-depth Technical Guide to Potential Research Areas for Alkyl Nitriles

Abstract

The nitrile group, a seemingly simple functional moiety composed of a carbon triple-bonded to a nitrogen atom, is a cornerstone of modern chemical and biological sciences. Its unique electronic properties, linear geometry, and versatile reactivity make it a critical building block in a vast array of applications. This technical guide provides an in-depth exploration of the burgeoning research areas centered around alkyl nitriles, tailored for researchers, scientists, and professionals in drug development. We will traverse the landscape of medicinal chemistry, where the nitrile group is a celebrated pharmacophore, through advanced organic synthesis, where it serves as a versatile intermediate. Furthermore, we will examine its emerging roles in materials science, particularly in the development of high-performance battery electrolytes, and its profound implications in astrochemistry and the origins of life. This guide integrates quantitative data, detailed experimental protocols, and logical visualizations to illuminate the core concepts and future directions in the dynamic field of nitrile chemistry.

The Nitrile Moiety: Physicochemical Properties and Reactivity

The cyano group (-C≡N) endows molecules with a unique set of characteristics. Its strong electron-withdrawing nature and significant dipole moment influence molecular polarity, solubility, and metabolic stability.[1][2] The linear geometry of the sp-hybridized carbon is another key feature, allowing it to be accommodated within sterically congested environments like protein active sites.[3] While generally robust and metabolically stable, the nitrile group is not inert.[2][4] It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones, making it a highly versatile synthetic handle.[5][6] This duality of stability and reactivity is central to its utility across various scientific disciplines.

Research Area: Medicinal Chemistry and Drug Development

The incorporation of a nitrile group has become a prominent strategy in rational drug design.[7] Over 30 nitrile-containing pharmaceuticals are currently marketed for a wide range of diseases, with many more in clinical development.[1][3] Since 2010, the U.S. FDA has approved at least one new nitrile-containing drug each year.[1]

Key Roles of the Nitrile Group in Drug Design

The nitrile group's value in medicinal chemistry stems from its ability to modulate multiple molecular properties simultaneously:

-

Bioisosterism : The nitrile is frequently used as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms.[3][8] It can act as a hydrogen bond acceptor, engaging with amino acid residues like serine and arginine in protein binding pockets.[3][4]

-

Enhancing Binding Affinity : The strong dipole moment facilitates polar interactions, and the electron-poor nature of the nitrile can optimize π-π stacking interactions with aromatic residues in a target protein.[1]

-

Improving Pharmacokinetics (PK) : Introducing a nitrile group can block metabolically labile sites, increasing metabolic stability and prolonging a drug's half-life.[2][9] It can also improve solubility and membrane permeability, leading to enhanced bioavailability.[1][2]

-

Covalent Inhibition : The electrophilic carbon of the nitrile can be attacked by nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site, leading to the formation of a reversible or irreversible covalent bond.[2] This mechanism is exploited in several classes of inhibitors.

Table of Representative Nitrile-Containing Pharmaceuticals

The following table summarizes key data for several major drugs where the nitrile group plays a critical role.

| Drug Name | Therapeutic Area | Target/Mechanism of Action | Role of Nitrile Group |

| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor | Forms a reversible covalent adduct with the active site serine.[3] |

| Anastrozole | Breast Cancer | Aromatase inhibitor | Interacts with the heme iron and polar amino acids in the active site.[3] |

| Letrozole | Breast Cancer | Aromatase inhibitor | Binds to the heme iron of cytochrome P450, inhibiting estrogen synthesis. |

| Ruxolitinib | Myelofibrosis | Janus kinase (JAK) inhibitor | Key binding interactions within the ATP-binding pocket of JAK1/2.[1] |

| Tofacitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor | Occupies the ribose pocket and interacts with the protein backbone.[1] |

| Bicalutamide | Prostate Cancer | Androgen receptor antagonist | Participates in hydrogen bonding, mimicking the 3-keto group of dihydrotestosterone.[4] |

| Verelan (Verapamil) | Hypertension | Calcium channel blocker | Contributes to the overall physicochemical properties required for activity.[3] |

| Remdesivir | Antiviral (COVID-19) | RNA-dependent RNA polymerase inhibitor | The 1'-cyano group provides steric hindrance that blocks RNA polymerase translocation.[5] |

Signaling Pathway: Covalent Inhibition by α-Amino Nitriles

α-Amino nitrile drugs, such as the DPP-IV inhibitors used for treating diabetes, function through a mechanism of reversible covalent inhibition. The diagram below illustrates this process, where the nitrile group is attacked by an active site serine residue.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a nitrile-containing compound against Dipeptidyl Peptidase-IV (DPP-IV).

Objective: To determine the IC50 value of a test compound.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

Test compound (e.g., an alkyl nitrile derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1 mM, diluted down to the nM range.

-

Assay Setup: In each well of the 96-well plate, add:

-

80 µL of Assay Buffer

-

10 µL of the test compound dilution (or DMSO for control wells)

-

10 µL of the DPP-IV enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the G-p-NA substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C. The product, p-nitroanilide, is yellow and absorbs at this wavelength.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time plot) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Research Area: Advanced Organic Synthesis

Alkyl nitriles are fundamental building blocks in organic synthesis due to the cyano group's ability to be transformed into a wide range of other functional groups.[5] The development of novel and efficient methods for introducing the cyano group—a process known as cyanation—is a highly active area of research.[10][11]

Modern Cyanation Methodologies

Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often require harsh conditions and stoichiometric, toxic reagents.[12][13] Modern research focuses on transition-metal-catalyzed approaches that offer milder conditions, broader substrate scope, and higher functional group tolerance.[11]

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyanation - Wikipedia [en.wikipedia.org]

- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Chemistry of Aliphatic Nitriles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Aliphatic nitriles, organic compounds containing the characteristic carbon-nitrogen triple bond (–C≡N), are a cornerstone of modern organic chemistry and hold significant importance in the pharmaceutical industry. Their unique electronic structure imparts a distinct reactivity, making them versatile intermediates for the synthesis of a wide array of functional groups, including amines, carboxylic acids, amides, and ketones. The nitrile group is present in numerous approved drugs, where it can act as a key pharmacophore, a bioisostere for other functional groups, or a tool to modulate the physicochemical properties of a molecule to enhance its therapeutic profile.[1] This in-depth technical guide provides a comprehensive overview of the core chemistry of aliphatic nitriles, focusing on their synthesis, key reactions, and spectroscopic characterization, with a particular emphasis on experimental methodologies and applications in drug discovery and development.

Structure, Nomenclature, and Physical Properties

The nitrile functional group consists of a carbon atom triple-bonded to a nitrogen atom. This arrangement results in a linear geometry with sp hybridization of both the carbon and nitrogen atoms. The C≡N bond is highly polar, with the electronegative nitrogen atom drawing electron density, leading to a significant dipole moment. This polarity governs many of the physical properties of aliphatic nitriles.

Nomenclature

Aliphatic nitriles are systematically named by adding the suffix "-nitrile" to the name of the parent alkane that includes the carbon of the cyano group. The nitrile carbon is assigned as carbon-1. Alternatively, they can be named as alkyl cyanides.

-

IUPAC Name: Ethanenitrile

-

Common Name: Acetonitrile, Methyl cyanide

-

IUPAC Name: Propanenitrile

-

Common Name: Propionitrile, Ethyl cyanide

-

IUPAC Name: Butanenitrile

-

Common Name: Butyronitrile, Propyl cyanide

Physical Properties

The strong dipole-dipole interactions between nitrile molecules result in relatively high boiling points compared to nonpolar compounds of similar molecular weight. Lower-chain aliphatic nitriles exhibit good solubility in water due to the potential for hydrogen bonding between the lone pair of electrons on the nitrogen atom and the hydrogen atoms of water. However, this solubility decreases as the length of the alkyl chain increases.

Table 1: Physical Properties of Common Aliphatic Nitriles

| Nitrile | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Acetonitrile | CH₃CN | 41.05 | 81.6[2] | -45.7 | 0.786 |

| Propionitrile | CH₃CH₂CN | 55.08 | 97.4 | -92 | 0.782 |

| Butanenitrile | CH₃(CH₂)₂CN | 69.10 | 116-118[3] | -112 | 0.792 |

| Isobutyronitrile | (CH₃)₂CHCN | 69.10 | 107-108 | -72 | 0.771 |

| Pentanenitrile | CH₃(CH₂)₃CN | 83.13 | 141.3 | -96 | 0.801 |

| Hexanenitrile | CH₃(CH₂)₄CN | 97.16 | 164-166 | -80 | 0.809 |

Synthesis of Aliphatic Nitriles

Several reliable methods exist for the synthesis of aliphatic nitriles, each with its own advantages and substrate scope.

From Alkyl Halides (Nucleophilic Substitution)

The reaction of primary and secondary alkyl halides with an alkali metal cyanide, such as sodium or potassium cyanide, is a common and straightforward method for synthesizing nitriles. This reaction typically proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the carbon center if it is chiral.

Experimental Protocol: Synthesis of Pentanenitrile from 1-Bromobutane (B133212)

-

Materials: 1-Bromobutane, Sodium cyanide, Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in DMSO.

-

Heat the mixture to 90°C with stirring.

-

Add 1-bromobutane (1.0 eq) dropwise to the heated solution over 30 minutes.

-

Maintain the reaction mixture at 90°C for 2-3 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by distillation to obtain pentanenitrile.

-

-

Expected Yield: 70-90%.

Logical Workflow for S(_N)2 Synthesis of Nitriles

Caption: S(_N)2 synthesis of aliphatic nitriles from alkyl halides.

Dehydration of Primary Amides

Primary amides can be dehydrated to form nitriles using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This method is particularly useful for preparing nitriles when the corresponding amide is readily available.

Experimental Protocol: Synthesis of Propanenitrile from Propanamide

-

Materials: Propanamide, Phosphorus pentoxide (P₂O₅).

-

Procedure:

-

In a dry round-bottom flask, combine propanamide (1.0 eq) and phosphorus pentoxide (0.5 eq).

-

Fit the flask with a distillation apparatus.

-

Heat the mixture gently with a Bunsen burner or a heating mantle. The nitrile will begin to distill.

-

Collect the distillate, which is crude propanenitrile.

-

Wash the distillate with a small amount of water, then with a saturated sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer with anhydrous calcium chloride.

-

Redistill the crude product to obtain pure propanenitrile.

-

-

Expected Yield: 60-80%.[4]

Key Reactions of Aliphatic Nitriles

The electron-deficient carbon atom of the nitrile group is susceptible to nucleophilic attack, making it a versatile functional group for various chemical transformations.

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This reaction proceeds through an amide intermediate.

-

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield a carboxylate salt, which is then acidified to produce the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Butanenitrile to Butanoic Acid

-

Materials: Butanenitrile, Concentrated sulfuric acid, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place a mixture of butanenitrile (1.0 eq) and a 50% aqueous solution of sulfuric acid.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with concentrated HCl until the solution is acidic to litmus (B1172312) paper.

-

Extract the liberated butanoic acid with diethyl ether (3 x 50 mL).

-

Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

Distill the residue to obtain pure butanoic acid.

-

-

Expected Yield: 75-85%.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

References

- 1. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 2. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Methylhexanenitrile from 1-Halo-4-methylpentane: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis of 5-methylhexanenitrile from a suitable haloalkane precursor, specifically 1-bromo-4-methylpentane (B146037). The method is based on the well-established Kolbe nitrile synthesis, a robust and efficient nucleophilic substitution reaction. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering a comprehensive guide to the experimental procedure, including reaction setup, workup, and purification. Quantitative data from representative procedures are summarized for easy reference.

Introduction

Nitriles are valuable synthetic intermediates in organic chemistry, readily convertible into other functional groups such as carboxylic acids, amines, and ketones. The synthesis of this compound is of interest as a building block in the preparation of more complex molecular architectures. The Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide, is a classic and effective method for carbon chain extension and nitrile formation.[1][2][3] For primary alkyl halides like 1-bromo-4-methylpentane, the reaction proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile.[1][4] The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being particularly effective in accelerating the reaction rate and improving yields.[2][5][6]

Reaction Scheme

The synthesis of this compound from 1-bromo-4-methylpentane proceeds as follows:

Data Presentation

The following table summarizes typical quantitative data for the synthesis of nitriles from primary alkyl bromides using sodium cyanide in DMSO, based on analogous procedures.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-methylpentane | N/A |

| Reagent | Sodium Cyanide (NaCN) | [7] |

| Molar Equivalence (vs. Halide) | 1.5 - 2.0 equivalents | [7] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [5][6] |

| Concentration (Halide in Solvent) | ~0.8 M | [7] |

| Reaction Temperature | 90 - 100 °C | [7] |

| Reaction Time | 2 - 4 hours | [7] |

| Typical Yield | 85 - 95% | [6][7] |

Experimental Protocol

Materials:

-

1-Bromo-4-methylpentane (CAS: 626-88-0)

-

Sodium Cyanide (NaCN) (CAS: 143-33-9) - EXTREMELY TOXIC

-

Dimethyl Sulfoxide (DMSO), anhydrous (CAS: 67-68-5)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel (optional)

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Distillation apparatus

Procedure:

Safety Precaution: This procedure involves the use of sodium cyanide, which is highly toxic and can release deadly hydrogen cyanide gas if acidified. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available, and personnel must be trained in its use. All glassware contaminated with cyanide must be decontaminated by soaking in a bleach solution for 24 hours before cleaning.

-

Reaction Setup:

-

In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add sodium cyanide (1.8 equivalents).

-

Add anhydrous DMSO to the flask to create a stirrable slurry.

-

-

Addition of Haloalkane:

-

To the stirred slurry of sodium cyanide in DMSO, add 1-bromo-4-methylpentane (1.0 equivalent) either neat or as a solution in a small amount of anhydrous DMSO. The addition can be done at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C using a heating mantle.

-

Maintain the temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a large volume of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers. If phase separation is difficult due to residual DMSO, wash the combined organic layers with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Sₙ2 mechanism for the synthesis of this compound.

References

- 1. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 2. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 3. Kolbe_nitrile_synthesis [chemeurope.com]

- 4. Kolbe Nitrile Synthesis [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: GC-MS Analysis of 5-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 5-Methylhexanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is relevant in various chemical and pharmaceutical research settings. The protocol includes sample preparation, instrument parameters, and data analysis guidelines.

Introduction

This compound (C7H13N) is a nitrile compound with a molecular weight of 111.18 g/mol .[1][2][3][4][5] Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a comprehensive method for its analysis.

Experimental Protocol

This section details the materials, sample preparation, and instrumental conditions for the GC-MS analysis of this compound.

Materials and Reagents

-

Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent

-

Standard: this compound (CAS: 19424-34-1), >98% purity[1][2][3][4][5]

-

Internal Standard (IS): n-Dodecane or other suitable non-interfering compound

-

Volumetric flasks, pipettes, and autosampler vials

Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking: Spike all working standards and samples with the internal standard at a constant concentration (e.g., 10 µg/mL).

-

Sample Preparation: For liquid samples, dilute an accurately measured volume with dichloromethane to fall within the calibration range. For solid samples, an extraction step (e.g., sonication with dichloromethane) may be necessary, followed by filtration and dilution. Headspace or solid-phase microextraction (SPME) techniques can also be employed for volatile sample matrices.[6]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Autosampler: Agilent 7693A or equivalent

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Column | |

| Column Type | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |